Lipophilicity Advantage: 6-Fold Higher LogP vs. Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP of approximately 4.98, compared to an XLogP of approximately 0.8 for the unsubstituted parent compound N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 5023-94-9) [1][2]. This >6-fold increase in predicted logP reflects the substantial hydrophobic contribution of the 4-chloro-3,5-dimethylphenoxy substituent and indicates significantly higher membrane partitioning potential, a critical parameter for cell-based assays and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP ≈ 4.98 |
| Comparator Or Baseline | N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 5023-94-9); XLogP ≈ 0.8 |
| Quantified Difference | Approximately 6.2-fold higher predicted logP for the target compound |
| Conditions | Computed XLogP3-AA values from PubChem; cross-compound comparison under identical computational protocol |
Why This Matters
A >6-fold logP differential directly impacts compound solubility in assay media, passive membrane permeability, and intracellular accumulation, making the target compound more suitable for cell-permeable applications where the parent scaffold would fail due to insufficient lipophilicity.
- [1] Molbase. 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide: LogP 4.9753. CAS 263157-71-7. View Source
- [2] PubChem. Compound Summary for N'-hydroxy-3-nitrobenzenecarboximidamide (CAS 5023-94-9), CID 6424871: XLogP3-AA 0.8. National Library of Medicine, 2025. View Source
